An In-Depth Technical Guide to N-Benzyl-L-tyrosine: Structure, Properties, and Applications
An In-Depth Technical Guide to N-Benzyl-L-tyrosine: Structure, Properties, and Applications
Abstract: N-Benzyl-L-tyrosine is a synthetic derivative of the naturally occurring amino acid L-tyrosine, characterized by the attachment of a benzyl group to the α-amino nitrogen. This modification imparts unique chemical properties, making it a valuable chiral building block and intermediate in medicinal chemistry and materials science. Unlike its isomers where the benzyl group protects the phenolic hydroxyl (O-Benzyl-L-tyrosine) or where a benzoyl group is present (N-Benzoyl-L-tyrosine), the N-benzyl variant offers a stable yet cleavable secondary amine that influences its reactivity and applications. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and key applications of N-Benzyl-L-tyrosine, with a focus on its utility for researchers and professionals in drug development.
Molecular Structure and Chemical Identity
The foundational step in understanding the utility of N-Benzyl-L-tyrosine is to analyze its molecular architecture. The molecule retains the core L-tyrosine scaffold, which consists of a chiral α-carbon, a carboxylic acid group, and a p-hydroxyphenyl side chain. The defining feature is the benzyl group (a phenylmethyl moiety) covalently bonded to the α-amino group, converting the primary amine of the parent amino acid into a secondary amine.
Chemical Structure
Caption: 2D representation of the N-Benzyl-L-tyrosine molecule.
Chemical Identifiers
For unambiguous identification in research and procurement, the following identifiers are critical.
| Identifier | Value | Source |
| IUPAC Name | (2S)-2-(benzylamino)-3-(4-hydroxyphenyl)propanoic acid | [1] |
| CAS Number | 75768-66-0 | [1] |
| Molecular Formula | C₁₆H₁₇NO₃ | [1][2] |
| SMILES | C1=CC=C(C=C1)CNC(=O)O | [1][2] |
| InChIKey | WUTPXBXSEMJIDW-HNNXBMFYSA-N | [1][2] |
Physicochemical and Spectroscopic Properties
The physical and spectroscopic characteristics of N-Benzyl-L-tyrosine dictate its handling, reactivity, and analytical detection.
Physicochemical Properties
This table summarizes key computed and experimental properties. Unlike more common tyrosine derivatives, experimental data such as melting point and specific rotation are not widely published for this specific compound.
| Property | Value | Source |
| Molecular Weight | 271.31 g/mol | [1][2] |
| Monoisotopic Mass | 271.12084340 Da | [1][2] |
| XLogP3 | -0.4 | [1][2] |
| Appearance | White to off-white powder (Typical for amino acid derivatives) | Inferred from related compounds[3] |
| Solubility | Expected to be soluble in polar organic solvents and aqueous base. |
Spectroscopic Profile
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¹H NMR: The proton NMR spectrum is expected to be complex but highly informative. Key signals would include:
-
Aromatic Protons: Two distinct sets of signals in the ~6.7-7.5 ppm range. The para-substituted ring of the tyrosine moiety will show two doublets, while the monosubstituted benzyl ring will exhibit signals for its five protons.
-
Benzylic Methylene (N-CH₂-Ph): A characteristic singlet or a pair of doublets (if diastereotopic) around 3.7-4.2 ppm.
-
Alpha-Proton (α-CH): A triplet or doublet of doublets in the ~3.5-4.0 ppm region.
-
Beta-Protons (β-CH₂): A pair of diastereotopic protons appearing as a multiplet (typically a doublet of doublets) around 2.8-3.2 ppm.
-
Labile Protons: Broad signals for the carboxylic acid (-COOH), phenolic (-OH), and amine (-NH-) protons, which are exchangeable with D₂O.
-
-
¹³C NMR: The carbon spectrum would show 16 distinct signals corresponding to each carbon atom in its unique chemical environment. Notable signals include the carbonyl carbon (~175-180 ppm), the various aromatic carbons (~115-158 ppm), the benzylic methylene carbon (~50-55 ppm), and the α-carbon (~60-65 ppm).
-
Infrared (IR) Spectroscopy: The IR spectrum would be dominated by:
-
A broad O-H stretch from the carboxylic acid and phenol (~2500-3500 cm⁻¹).
-
An N-H stretch from the secondary amine (~3300-3400 cm⁻¹).
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A strong C=O stretch from the carboxylic acid (~1700-1730 cm⁻¹).
-
C=C stretches from the aromatic rings (~1500-1600 cm⁻¹).
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Synthesis and Reactivity
The synthesis of N-Benzyl-L-tyrosine requires a chemoselective approach to ensure the benzyl group is introduced at the α-amino position without reacting with the phenolic hydroxyl or the carboxylic acid.
Synthetic Strategy: The Rationale for Reductive Amination
Direct alkylation of L-tyrosine with a benzyl halide (e.g., benzyl bromide) is a potential route. However, this method presents significant challenges. The nucleophilicity of the phenolic oxygen is competitive with the amino group, leading to a mixture of N-benzylated, O-benzylated, and N,O-dibenzylated products. Furthermore, the secondary amine product can be further alkylated to form a tertiary amine.
A more controlled and widely accepted strategy is reductive amination . This two-step, one-pot process involves:
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Imine Formation: Reaction of an α-keto acid precursor, 4-hydroxy-phenylpyruvic acid, with benzylamine to form a Schiff base (imine). This reaction is specific to the amine and ketone.
-
Reduction: In-situ reduction of the imine to the corresponding secondary amine using a selective reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃). These reagents are mild enough not to reduce the carboxylic acid.
This causality—forming the C=N bond first before reduction—ensures high selectivity for the desired N-benzyl product.
Representative Synthetic Protocol: Reductive Amination
This protocol is a self-validating system based on established chemical principles for the synthesis of N-alkylated amino acids.
Objective: To synthesize N-Benzyl-L-tyrosine from 4-hydroxy-phenylpyruvic acid and benzylamine.
Materials:
-
4-hydroxy-phenylpyruvic acid
-
Benzylamine
-
Methanol (MeOH)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Glacial Acetic Acid
-
Diethyl ether
-
Hydrochloric acid (1M)
-
Sodium hydroxide (1M)
Step-by-Step Methodology:
-
Dissolution: In a round-bottom flask, dissolve 1.0 equivalent of 4-hydroxy-phenylpyruvic acid in methanol.
-
Imine Formation: Add 1.1 equivalents of benzylamine to the solution. Stir the mixture at room temperature for 30 minutes to facilitate the formation of the imine intermediate. The progress can be monitored by TLC.
-
pH Adjustment & Reduction: Cautiously add a catalytic amount of glacial acetic acid to maintain a slightly acidic pH (pH 5-6), which is optimal for both imine stability and the activity of the reducing agent. Add 1.2 equivalents of sodium cyanoborohydride in portions. Rationale: NaBH₃CN is most effective and selective at a slightly acidic pH and will not reduce the keto acid starting material.
-
Reaction: Allow the reaction to stir at room temperature overnight.
-
Quenching & Workup: Carefully quench the reaction by adding 1M HCl until gas evolution ceases. This neutralizes excess reducing agent.
-
Purification: a. Concentrate the mixture under reduced pressure to remove the methanol. b. Adjust the pH of the aqueous residue to the isoelectric point of N-Benzyl-L-tyrosine (estimated to be ~pH 6) using 1M NaOH. The product should precipitate out of the solution. c. Cool the mixture in an ice bath to maximize precipitation. d. Collect the solid product by vacuum filtration, wash with cold water, followed by a small amount of cold diethyl ether to remove non-polar impurities. e. Dry the resulting white solid under vacuum.
-
Characterization: Confirm the identity and purity of the product using NMR, IR spectroscopy, and mass spectrometry.
Reactivity and the N-Benzyl Protecting Group
The N-benzyl group is considered a robust amine protecting group. Its key features include:
-
Stability: It is stable to a wide range of acidic and basic conditions, making it orthogonal to other protecting groups like Boc (acid-labile) and Fmoc (base-labile).[4]
-
Cleavage: The primary method for deprotection is catalytic hydrogenation . Using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere cleaves the C-N bond, releasing the free amine and toluene as a byproduct. This method is clean and efficient but is incompatible with other functional groups that can be reduced, such as alkenes or alkynes.
Applications in Research and Drug Development
N-Benzyl-L-tyrosine serves as a specialized building block rather than a common protected amino acid for standard solid-phase peptide synthesis (SPPS), where Boc and Fmoc strategies dominate.[4] Its utility lies in more specialized synthetic applications.
Chiral Building Block in Synthesis
The molecule provides a pre-installed chiral center and a tyrosine side chain, making it a valuable starting material for the synthesis of complex chiral molecules, including alkaloids and pharmaceutical intermediates. The secondary amine can be used as a nucleophile or as a directing group in subsequent transformations.
Role in Peptide Chemistry
While not standard for automated SPPS, N-Benzyl-L-tyrosine can be incorporated into peptides to create N-alkylated peptide backbones. N-alkylation can:
-
Increase Proteolytic Stability: Steric hindrance around the peptide bond can prevent cleavage by proteases.
-
Modulate Conformation: The absence of the N-H bond removes a hydrogen bond donor, altering the secondary structure (e.g., disrupting α-helices or β-sheets).
-
Enhance Cell Permeability: Increased lipophilicity can improve the ability of a peptide to cross cell membranes.
Precursor for Therapeutic Agents and Research Probes
Benzyl-substituted tyrosine derivatives are recognized as important precursors for developing new therapeutic agents and research probes.[5] The N-benzyl group can be a permanent part of a final drug molecule or serve as an intermediate handle for further functionalization before its eventual removal. For example, derivatives have been developed as fluorescent molecular probes for ion sensing.[5]
Experimental Workflow: Logic of Peptide Coupling
The following diagram illustrates the logical steps for incorporating N-Benzyl-L-tyrosine into a growing peptide chain using solution-phase or manual solid-phase synthesis.
Caption: Logical workflow for the coupling of N-Benzyl-L-tyrosine in peptide synthesis.
Conclusion
N-Benzyl-L-tyrosine is a synthetically important amino acid derivative with a distinct profile from its more common isomers. Its value is rooted in the specific properties of the N-benzyl group, which acts as a robust, secondary amine-forming moiety that can be cleaved orthogonally to many other protecting groups. For researchers in drug development, it offers a strategic tool for introducing chirality, creating N-alkylated peptide backbones to enhance stability and bioavailability, and serving as a versatile intermediate for complex molecular architectures. A thorough understanding of its synthesis, reactivity, and spectroscopic properties is essential for leveraging its full potential in the laboratory.
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